![molecular formula C14H21N3O B3308276 N-(3-aminophenyl)-2-(azepan-1-yl)acetamide CAS No. 937627-48-0](/img/structure/B3308276.png)
N-(3-aminophenyl)-2-(azepan-1-yl)acetamide
Overview
Description
N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide, also known as NAPAA, is an organic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 199.21 g/mol and a melting point of 115-117°C. NAPAA has been extensively studied for its potential use in drug synthesis, biochemical research, and medical applications.
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
A study highlights the use of advanced oxidation processes (AOPs) for the degradation of various compounds, including acetaminophen (ACT), from aqueous media. This research is relevant as it discusses the degradation pathways, by-products, and biotoxicity of these compounds, which include acetamide as a by-product. The findings may contribute to enhancing the degradation of ACT and similar compounds through AOP systems, with implications for environmental protection and remediation efforts (Qutob et al., 2022).
Carcinogenic Potential and Chemical Evaluation
Research on thiophene analogues of carcinogens, including acetamides, has evaluated the potential carcinogenicity of these compounds. This study synthesized and assessed thiophene analogues for their carcinogenic potential in vitro, contributing to the understanding of chemical safety and toxicology related to acetamide derivatives (Ashby et al., 1978).
Pharmacological Significance of Azepane-based Motifs
Azepane-based compounds, including N-(3-aminophenyl)-2-(azepan-1-yl)acetamide, have shown a variety of pharmacological properties. A critical review of azepane-based compounds discusses their structure-activity relationship, molecular docking studies, and a wide range of therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. This review underscores the potential of azepane-based drugs in treating numerous diseases (Zha et al., 2019).
Molecular Mechanisms of Related Compounds
A comprehensive review on acetaminophen-induced liver injury sheds light on the molecular mechanisms underlying the toxicity of related acetamide compounds. The review elaborates on hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration as key mechanisms involved in drug-induced liver injuries. Understanding these mechanisms is crucial for the development of safer therapeutic agents and treatment strategies (Cai et al., 2022).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(azepan-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJXBMTHUXEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-(azepan-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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